![molecular formula C17H17BrN6O3 B1242092 8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B1242092.png)
8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[2-(2-bromo-3-phenylprop-2-enylidene)hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione is an oxopurine.
Scientific Research Applications
Antimicrobial Activity
A study by Kandhavelu et al. (2012) synthesized various arylhydrazones, closely related to the compound , to evaluate their antimicrobial activity. They found that certain arylhydrazones exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. This suggests that similar compounds may have potential as antimicrobial agents (Kandhavelu et al., 2012).
Anticonvulsant Properties
Shaquiquzzaman et al. (2012) explored the synthesis of pyrimidine-5-carbonitrile derivatives, which are structurally related to the compound . Their research indicated that some of these derivatives showed promising anticonvulsant effects, highlighting the potential for similar compounds in the treatment of seizures (Shaquiquzzaman et al., 2012).
Nucleoside Base Derivatives
Ma et al. (2007) identified new bromophenols C-N coupled with nucleoside base derivatives from the red alga Rhodomela confervoides. These compounds, which are structurally similar to the compound , could offer insights into new therapeutic applications, especially in the realm of nucleoside analogs (Ma et al., 2007).
Synthesis of Acyclic Nucleoside and Nucleotide Analogs
Janeba et al. (2000) worked on the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one. Their research contributes to understanding how variations in the purine structure, similar to the compound of interest, can lead to different biological activities, potentially useful in medicinal chemistry (Janeba et al., 2000).
Tin(IV) Complexes with Hydrazine Derivatives
Yalovskiy et al. (2016) investigated the molecular structure and properties of a tin(IV) complex with a hydrazine derivative. This study could provide insights into the use of similar compounds in complex formation, which may have applications in catalysis or material science (Yalovskiy et al., 2016).
properties
Product Name |
8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one |
|---|---|
Molecular Formula |
C17H17BrN6O3 |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
8-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H17BrN6O3/c1-23-14-13(15(26)21-17(23)27)24(7-8-25)16(20-14)22-19-10-12(18)9-11-5-3-2-4-6-11/h2-6,9-10,25H,7-8H2,1H3,(H,20,22)(H,21,26,27)/b12-9-,19-10+ |
InChI Key |
INGKAJAMJPKWNA-ICTHRGNNSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C(=C/C3=CC=CC=C3)/Br)CCO |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC(=CC3=CC=CC=C3)Br)CCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



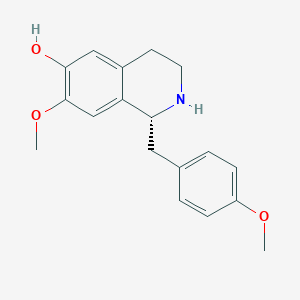
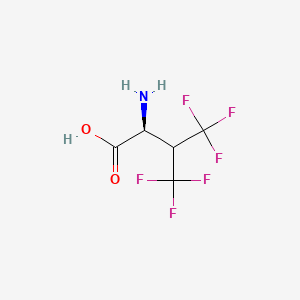
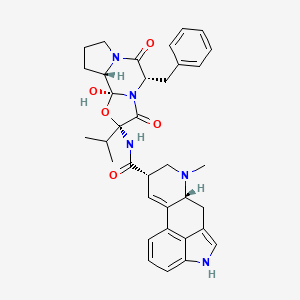
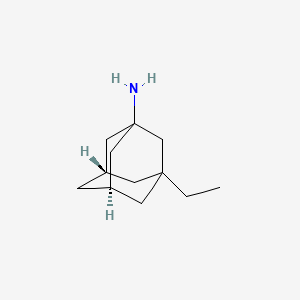
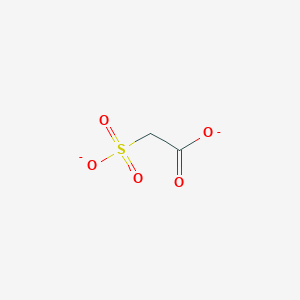

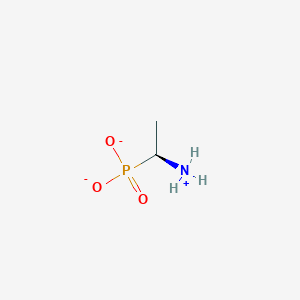
![{(1S,2S)-3-oxo-2-[(2 Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B1242021.png)
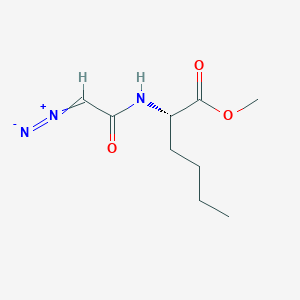
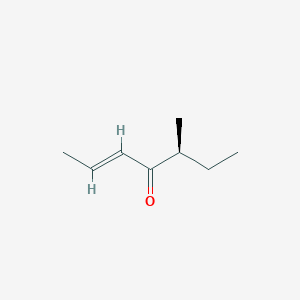
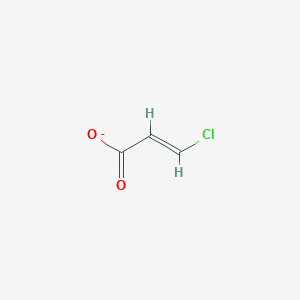
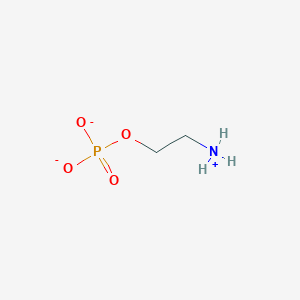

![N-[4-(indol-3-yl)butanoyl]-L-cysteine](/img/structure/B1242032.png)